molecular formula C11H10FN B1293042 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 327021-84-1

7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B1293042
CAS No.: 327021-84-1
M. Wt: 175.2 g/mol
InChI Key: UKPAYQUYANHPBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a one-pot, three-component reaction. This method typically involves the reaction of a phenylhydrazine derivative with a ketone under acidic conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The exact details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

    1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the fluorine substituent, which can significantly alter its chemical and biological properties.

    7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole: Similar structure but with a chlorine substituent instead of fluorine, leading to different reactivity and biological activity.

    7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole: Contains a bromine substituent, which can affect its electronic properties and reactivity.

Uniqueness: The presence of the fluorine atom in 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole imparts unique electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to its non-fluorinated analogs .

Biological Activity

7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole is a bicyclic compound notable for its unique structural characteristics and significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₀FN
  • Molecular Weight : 175.20 g/mol
  • Structural Features : The compound features a fused cyclopentane and indole structure with a fluorine atom at the seventh position of the indole ring. This fluorination enhances its reactivity and biological activity compared to non-fluorinated analogs.

Biological Activities

Research has shown that this compound exhibits various biological activities:

  • Prostaglandin D2 Receptor Antagonism : It acts as a potent antagonist for prostaglandin D2 receptors (DP receptors), which play crucial roles in inflammation and allergic responses. The binding affinity for DP receptors has been quantified with a Ki value of approximately 2.0 nM, indicating high potency .
  • Antiviral Properties : While specific antiviral activities of this compound are still under investigation, its structural analogs have shown promise against viral targets. For instance, indole derivatives have been reported to inhibit viral replication in various studies .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets:

  • Receptor Binding : The compound binds to prostaglandin receptors, modulating their activity and influencing downstream signaling pathways associated with inflammatory responses.
  • Enzyme Interaction : It may also interact with various enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameStructural FeaturesUnique Aspects
1,2,3,4-Tetrahydrocyclopenta[b]indoleLacks fluorine substitutionLess reactive than its fluorinated counterpart
7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indoleChlorine at position 7Different reactivity and biological activity
7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indoleBromine substitutionAffects electronic properties and binding affinities

The presence of the fluorine atom in this compound significantly alters its chemical reactivity and enhances its biological activity compared to non-fluorinated or differently halogenated analogs .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in therapeutic settings:

Properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-7-4-5-11-9(6-7)8-2-1-3-10(8)13-11/h4-6,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPAYQUYANHPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649244
Record name 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327021-84-1
Record name 7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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